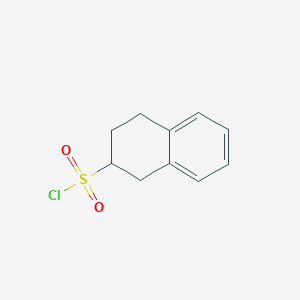

1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride

Description

1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride is a bicyclic sulfonyl chloride derivative featuring a partially hydrogenated naphthalene backbone. The compound combines the structural rigidity of the tetrahydronaphthalene (tetralin) system with the reactive sulfonyl chloride group, making it a versatile intermediate in organic synthesis, particularly for sulfonamide formation. Its applications span pharmaceuticals, agrochemicals, and materials science, where its reactivity and solubility profiles are tailored by the hydrogenated ring system .

Properties

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSMOLXFYUYTPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102653-21-4 | |

| Record name | 1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride can be synthesized through the chlorosulfonation of 1,2,3,4-tetrahydronaphthalene. The reaction involves treating the tetrahydronaphthalene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chlorosulfonation reactions, ensuring high purity and yield. The process involves careful control of temperature, pressure, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides.

Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonic acids.

Substitution: Nucleophilic substitution reactions can replace the sulfonyl chloride group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products Formed:

Oxidation: Sulfonyl chlorides and sulfonic acids.

Reduction: Sulfonic acids and their derivatives.

Substitution: Amides, esters, and other substituted derivatives.

Scientific Research Applications

Applications in Organic Synthesis

-

Reagent in Chemical Reactions :

- The compound is commonly used as a reagent for the synthesis of various organic compounds. It participates in nucleophilic substitution reactions due to the electrophilic nature of the sulfonyl chloride group.

- It can modify biomolecules such as proteins and peptides, influencing their structure and function. This modification is crucial for drug development and biochemical research.

-

Synthesis of Estrogen Receptor Modulators :

- Research indicates that derivatives of 1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride exhibit potential as estrogen receptor modulators. This application is particularly relevant in the treatment of hormone-related conditions.

Case Study 1: Synthesis of Estrogen Receptor Modulators

A study explored the synthesis of 6-phenoxy-1,2,3,4-tetrahydronaphthalene derivatives incorporating a 1,3,4-oxadiazole heterocycle. The results showed enhanced activity as inhibitors of fatty acid amide hydrolase (FAAH), indicating their potential as therapeutic agents .

The biological activity of 6-bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride has been investigated for its ability to influence enzyme activity or receptor binding. The compound's electrophilic nature allows it to interact with amino acid residues effectively.

Industrial Applications

- Solvent Use :

- Heat Transfer Fluids :

Data Table: Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | Reagent for nucleophilic substitutions | Modifies biomolecules |

| Medicinal Chemistry | Synthesis of estrogen receptor modulators | Potential therapeutic uses |

| Industrial Solvent | Used in paints, varnishes | Enhances adhesion and film properties |

| Heat Transfer | Employed in industrial heat transfer applications | High thermal stability |

Mechanism of Action

The mechanism by which 1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The sulfonyl chloride group is highly reactive and can form strong bonds with nucleophiles, leading to the formation of sulfonamide derivatives. These interactions are crucial in biological systems and industrial processes.

Comparison with Similar Compounds

Physicochemical Properties :

The hydrogenated ring in the target compound likely enhances solubility in nonpolar solvents compared to its aromatic counterpart. However, the absence of aromaticity may reduce thermal stability, as evidenced by the lack of reported melting point data .

Reactivity :

- Aromatic sulfonyl chlorides (e.g., 2-naphthalenesulfonyl chloride) are typically more reactive in nucleophilic substitutions due to resonance stabilization of the transition state.

- The tetralin system may moderate reactivity by introducing steric hindrance or electronic effects from the cyclohexene moiety, though direct comparative kinetic data are lacking in available sources.

5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Derivatives

A structurally related compound, 5,6,7,8-tetrahydronaphthalene-2-sulfonamide, demonstrates the utility of hydrogenated sulfonyl chlorides in medicinal chemistry. Its synthesis involves reacting the sulfonyl chloride with anthranilic acid derivatives under basic conditions (80°C, 18 hours), yielding bioactive sulfonamides .

Other Tetrahydronaphthalene-Based Compounds

- 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid and N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide (): These derivatives lack the sulfonyl chloride group but share the tetralin scaffold. The sulfonyl chloride’s higher electrophilicity distinguishes its reactivity, enabling facile bond formation with amines or alcohols.

- 1,2,3,4-Tetrahydronaphthalene (Tetralin) : The parent hydrocarbon () lacks functional groups, emphasizing how the sulfonyl chloride moiety expands synthetic utility.

Physicochemical and Reactivity Profiles

- Solubility : The hydrogenated ring likely improves solubility in lipid-rich environments compared to aromatic analogs, a critical factor in drug design.

- Stability : Sulfonyl chlorides are moisture-sensitive, but the tetralin system may offer marginal protection against hydrolysis due to steric shielding.

- Synthetic Applications : illustrates the use of tetrahydronaphthalene sulfonyl chlorides in synthesizing sulfonamides, a class with broad antimicrobial and antitumor activity.

Industrial and Pharmacological Relevance

- Pharmacological Potential: Sulfonamides derived from tetrahydronaphthalene sulfonyl chlorides may exhibit reduced toxicity compared to aromatic analogs, as seen in compounds like 2-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido) benzoic acid derivatives .

Biological Activity

1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride (THN-SCl) is a sulfonyl chloride derivative that has garnered interest in biological and medicinal chemistry due to its electrophilic nature and potential interactions with various biomolecules. This article explores the biological activity of THN-SCl, focusing on its mechanism of action, applications in enzyme inhibition, and potential therapeutic uses.

The biological activity of THN-SCl primarily arises from its ability to form covalent bonds with nucleophilic residues in proteins and enzymes. The sulfonyl chloride group is highly reactive, allowing it to interact with amino acids such as cysteine and serine, leading to modifications in enzyme activity or receptor binding. This covalent modification can result in irreversible inhibition of enzyme function, making THN-SCl a potent tool for studying enzyme kinetics and mechanisms.

Applications in Enzyme Inhibition

THN-SCl has been utilized in various studies to investigate enzyme inhibition. Its ability to modify active site residues allows researchers to probe the role of specific amino acids in enzyme catalysis. For example:

- Enzyme Inhibition Studies : THN-SCl has been shown to inhibit enzymes that contain nucleophilic residues at their active sites. This property is particularly useful for studying enzymes involved in metabolic pathways where sulfonyl fluoride groups are known to interact.

- Case Study : In a study examining the effects of THN-SCl on specific enzymes, it was found that the compound effectively inhibited the activity of certain serine proteases. The inhibition was characterized by a dose-dependent response, indicating the potential for THN-SCl to serve as a selective inhibitor in biochemical assays .

Potential Therapeutic Uses

Research indicates that compounds related to THN-SCl may possess significant biological activities that could be harnessed for therapeutic applications. Notably:

- Estrogen Receptor Modulation : Some derivatives of tetrahydronaphthalene compounds have been studied for their potential as estrogen receptor modulators. The structural features of THN-SCl facilitate interactions with estrogen receptors, potentially influencing gene expression and cellular signaling pathways .

- Drug Development : The electrophilic nature of sulfonyl chlorides like THN-SCl makes them promising candidates in drug development, particularly for designing inhibitors targeting specific proteins involved in disease processes .

Comparative Analysis of Biological Activity

To provide a clearer understanding of THN-SCl's biological activity compared to similar compounds, the following table summarizes key characteristics:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.